Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate
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Overview
Description
Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound featuring a fused thiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,2-b]thiophene followed by esterification. A common method includes the lithiation of 3,4-dibromothiophene, followed by the addition of elemental sulfur and chloroacetic acid to form the corresponding acid. This acid is then esterified to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the thiophene rings.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the electronic properties of the compound .
Scientific Research Applications
Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, enhancing its electronic properties. These interactions are crucial for its function in organic electronics and its potential biological activities .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: A simpler analog without the ethyl ester and bromine substituents.
Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene system with extended conjugation.
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate: A positional isomer with the bromine and ester groups at different positions.
Uniqueness: Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in exploring new biological activities .
Properties
Molecular Formula |
C9H7BrO2S2 |
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Molecular Weight |
291.2 g/mol |
IUPAC Name |
ethyl 3-bromothieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C9H7BrO2S2/c1-2-12-9(11)7-3-6-8(14-7)5(10)4-13-6/h3-4H,2H2,1H3 |
InChI Key |
JAULVMAIVXDAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CS2)Br |
Origin of Product |
United States |
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